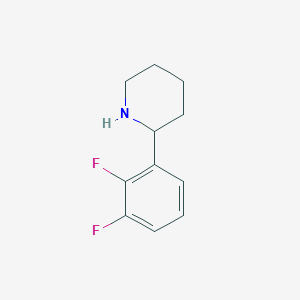
2-(2,3-Difluorophenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Difluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of the difluorophenyl group at the 2-position of the piperidine ring imparts unique chemical and physical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-difluoroaniline with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another approach involves the use of Suzuki-Miyaura coupling, where 2,3-difluorophenylboronic acid is coupled with piperidine in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the formation of the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
2-(2,3-Difluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
2-(2,3-Difluorophenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to investigate the effects of fluorinated piperidine derivatives on biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 2-(2,3-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the difluorophenyl group enhances the compound’s binding affinity and selectivity for certain targets.
相似化合物的比较
Similar Compounds
2-(2,6-Difluorophenyl)piperidine: This compound has a similar structure but with fluorine atoms at the 2 and 6 positions of the phenyl ring. It may exhibit different chemical and biological properties due to the altered substitution pattern.
2-(3,4-Difluorophenyl)piperidine: Another similar compound with fluorine atoms at the 3 and 4 positions. The change in substitution can affect the compound’s reactivity and interactions with biological targets.
2-(2,5-Difluorophenyl)piperidine:
Uniqueness
2-(2,3-Difluorophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the fluorine atoms influences the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C11H13F2N |
|---|---|
分子量 |
197.22 g/mol |
IUPAC 名称 |
2-(2,3-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2 |
InChI 键 |
RRIZRUWORRLGOA-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C2=C(C(=CC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride](/img/structure/B13537782.png)
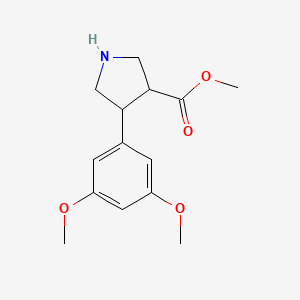
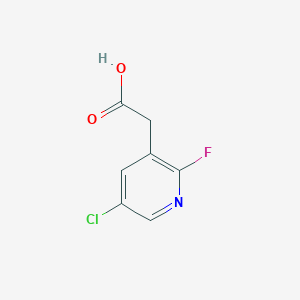
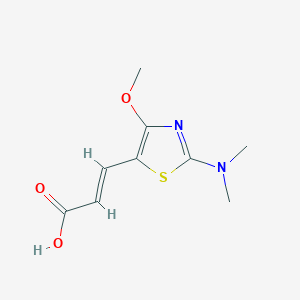

![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)



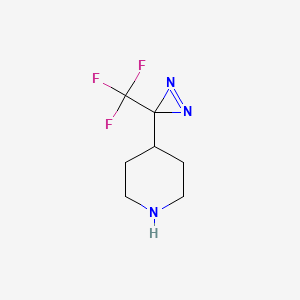
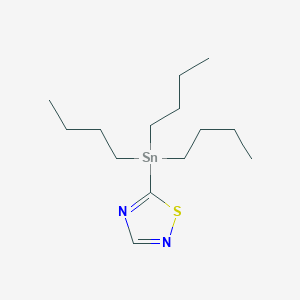
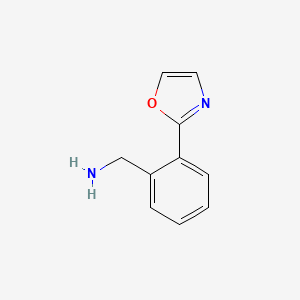

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
